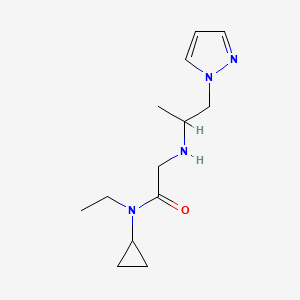
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as Boc-3-pyrroline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrroline, which is a cyclic amino acid that is found in many natural products. Boc-3-pyrroline is widely used in the field of medicinal chemistry, where it has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. Specifically, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases.
Biochemical and Physiological Effects:
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been shown to have several biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress and inflammation in the body. Additionally, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been shown to enhance the activity of certain enzymes that are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has several advantages for use in lab experiments. For example, this compound is relatively stable and easy to handle, making it a convenient compound for use in research. Additionally, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is readily available and can be synthesized in large quantities.
However, there are also some limitations associated with the use of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine in lab experiments. For example, this compound is relatively expensive, which may limit its use in certain research settings. Additionally, N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is not a well-studied compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine. One potential area of research is the development of new drugs based on this compound. Additionally, more research is needed to fully understand the mechanism of action of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and efficacy of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine in human subjects.
Métodos De Síntesis
The synthesis of N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of tert-butyl acrylate with methylamine in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to yield N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine.
Aplicaciones Científicas De Investigación
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamideine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-tert-butyl-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)11-9(14)7-5-8(13)12(4)6-7/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIUWDUWHXYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)




![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)


![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)

![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

